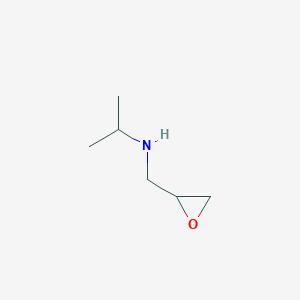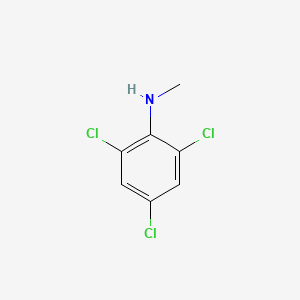
2,4,6-Trichloro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-N-methylaniline is an organic compound with the molecular formula C₇H₆Cl₃N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions, and the amino group is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-methylaniline typically involves the chlorination of N-methylaniline. The process can be carried out by reacting N-methylaniline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride. The reaction is usually conducted under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove the chlorine atoms entirely.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted anilines.
Applications De Recherche Scientifique
2,4,6-Trichloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The methylated amino group can also interact with various biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloroaniline: Similar structure but without the methyl group on the amino group.
2,4,6-Trimethylaniline: Similar structure but with methyl groups instead of chlorine atoms.
2,4,6-Tribromoaniline: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-Trichloro-N-methylaniline is unique due to the presence of both chlorine atoms and a methylated amino group. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
35114-02-4 |
|---|---|
Formule moléculaire |
C7H6Cl3N |
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
2,4,6-trichloro-N-methylaniline |
InChI |
InChI=1S/C7H6Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Clé InChI |
QHXFGOIOVYTMHQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate](/img/structure/B8517754.png)
![1-(Acetyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8517762.png)

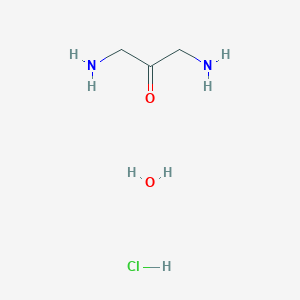


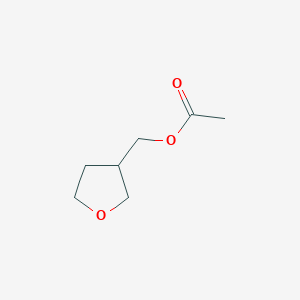
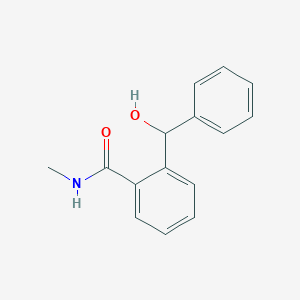
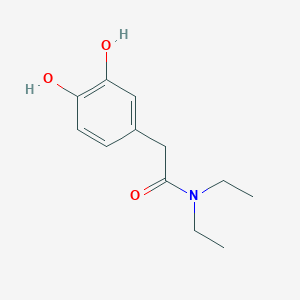
![N-({[1-(But-3-en-1-yl)cyclohexyl]methoxy}carbonyl)-3-methyl-L-valine](/img/structure/B8517821.png)
